4-Bromo-1-((4-ethylbenzyl)oxy)-2-methoxybenzene
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Overview
Description
4-Bromo-1-((4-ethylbenzyl)oxy)-2-methoxybenzene is an organic compound that belongs to the class of bromobenzenes It is characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with an ethylbenzyloxy group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-((4-ethylbenzyl)oxy)-2-methoxybenzene can be achieved through several synthetic routes. One common method involves the bromination of 1-(4-ethylbenzyloxy)-2-methoxybenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-((4-ethylbenzyl)oxy)-2-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding dehalogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of dehalogenated benzene derivatives.
Scientific Research Applications
4-Bromo-1-((4-ethylbenzyl)oxy)-2-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-1-((4-ethylbenzyl)oxy)-2-methoxybenzene involves its interaction with specific molecular targets. The bromine atom and other substituents on the benzene ring can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4-ethylbenzene
- 4-Bromo-1-butene
- 1-Bromo-4-ethynylbenzene
Uniqueness
4-Bromo-1-((4-ethylbenzyl)oxy)-2-methoxybenzene is unique due to the presence of both an ethylbenzyloxy group and a methoxy group on the benzene ring, which can significantly influence its chemical properties and reactivity compared to other bromobenzenes. This unique substitution pattern makes it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C16H17BrO2 |
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Molecular Weight |
321.21 g/mol |
IUPAC Name |
4-bromo-1-[(4-ethylphenyl)methoxy]-2-methoxybenzene |
InChI |
InChI=1S/C16H17BrO2/c1-3-12-4-6-13(7-5-12)11-19-15-9-8-14(17)10-16(15)18-2/h4-10H,3,11H2,1-2H3 |
InChI Key |
RUUYPUNCSLIZBP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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